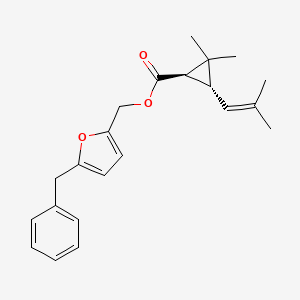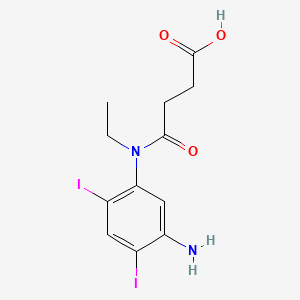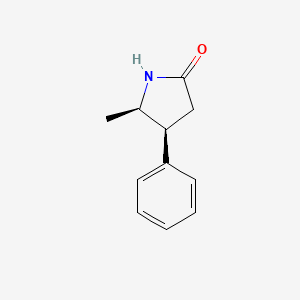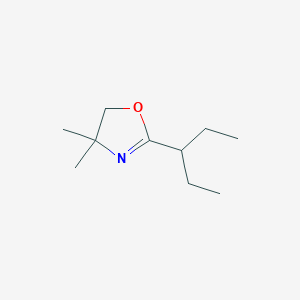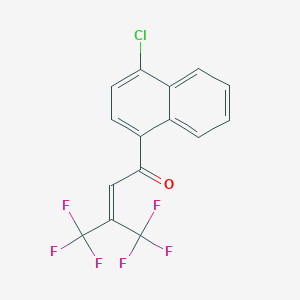
1-(4-Chloronaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloronaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a chlorine atom and a but-2-en-1-one moiety with multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloronaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The starting material, 4-chloronaphthalene, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Fluorine Atoms: The resulting intermediate is then subjected to fluorination reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions to introduce the trifluoromethyl groups.
Formation of the But-2-en-1-one Moiety: The final step involves the condensation of the fluorinated naphthalene derivative with an appropriate enone precursor under basic or acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chloronaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-(4-Chloronaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chloronaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromonaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one: Similar structure with a bromine atom instead of chlorine.
1-(4-Methylnaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(4-Chloronaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one is unique due to the presence of the chlorine atom on the naphthalene ring, which can influence its reactivity and interactions with biological targets. The multiple fluorine atoms also contribute to its distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
35554-25-7 |
|---|---|
Formule moléculaire |
C15H7ClF6O |
Poids moléculaire |
352.66 g/mol |
Nom IUPAC |
1-(4-chloronaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C15H7ClF6O/c16-11-6-5-10(8-3-1-2-4-9(8)11)12(23)7-13(14(17,18)19)15(20,21)22/h1-7H |
Clé InChI |
HPEOMQZRIRUKRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C=C(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


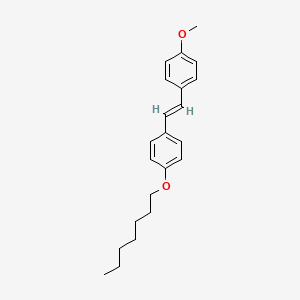
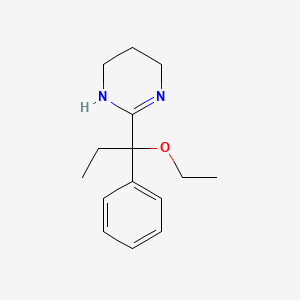

![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)

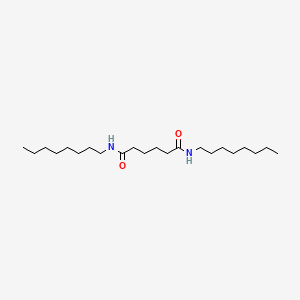
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)


